An In-depth Technical Guide to N-Butylacetanilide: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to N-Butylacetanilide: Chemical Properties, Structure, and Analysis
This guide provides a comprehensive technical overview of N-Butylacetanilide, a compound of interest for its applications in pest control. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, molecular structure, synthesis, and analytical methodologies pertinent to N-Butylacetanilide. The content is structured to offer not just data, but also the scientific context and causality behind its characteristics and applications.
Introduction: Understanding N-Butylacetanilide
N-Butylacetanilide, with the IUPAC name N-butyl-N-phenylacetamide, is an organic compound belonging to the amide family. Historically, it has found its primary application as an insect repellent, particularly effective against ticks and fleas. Its ability to be impregnated into clothing made it a useful tool for personal protection against vector-borne diseases. Understanding its chemical and physical properties is paramount for its safe handling, formulation, and the development of new applications.
Physicochemical and Structural Characteristics
The efficacy and behavior of N-Butylacetanilide in various applications are dictated by its fundamental physicochemical properties. These properties are summarized in the table below, providing a quantitative snapshot of the compound.
| Property | Value | Source(s) |
| IUPAC Name | N-butyl-N-phenylacetamide | [1] |
| CAS Number | 91-49-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇NO | [1][2] |
| Molecular Weight | 191.27 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 24.5 °C | [1][2] |
| Boiling Point | 281 °C at 760 mmHg | [1][2] |
| Density | 0.9912 g/cm³ at 20 °C | [1][2] |
| Solubility | Insoluble in water | [1][2] |
| Refractive Index | 1.5146 at 20 °C | [1] |
| Flash Point | 286 °F (141 °C) - Closed Cup | [1] |
Molecular Structure
The molecular structure of N-Butylacetanilide consists of a central acetanilide core with a butyl group attached to the nitrogen atom. This structure is key to its chemical behavior and biological activity. The presence of the amide group, the aromatic phenyl ring, and the aliphatic butyl chain all contribute to its overall properties.
Caption: 2D Chemical Structure of N-Butylacetanilide.
Synthesis and Reactivity
Synthesis Pathway
The synthesis of N-Butylacetanilide is typically achieved through the N-alkylation of acetanilide. A common method involves the reaction of acetanilide with a butyl halide, such as 1-bromobutane, in the presence of a base.[1][2] The base is crucial for deprotonating the nitrogen of the acetanilide, forming an anilide ion that then acts as a nucleophile, attacking the electrophilic carbon of the butyl halide.
Caption: Generalized workflow for the synthesis of N-Butylacetanilide.
Experimental Protocol: Synthesis of N-Butylacetanilide
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetanilide in a suitable aprotic solvent like dimethylformamide (DMF).
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Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C. The reaction is allowed to stir for a set period to ensure complete formation of the anilide anion.
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Alkylation: Introduce the butyl halide (e.g., 1-bromobutane) dropwise to the reaction mixture.
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Reaction Progression: Heat the mixture to a specific temperature and allow it to reflux for several hours to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC).
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Workup: After cooling to room temperature, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Analytical Characterization
The identity and purity of N-Butylacetanilide are confirmed through various analytical techniques.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the butyl chain protons, and the acetyl methyl protons.[1]
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Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present. A strong absorption band corresponding to the C=O stretch of the tertiary amide is a key diagnostic peak.[1]
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[1]
Analytical Workflow
Caption: A typical workflow for the analytical characterization of N-Butylacetanilide.
Applications and Biological Activity
The primary and most well-documented application of N-Butylacetanilide is as an insect repellent.[1][2] It has been used in formulations to control ticks and fleas and can be applied to clothing.[2] One study noted that N-Butylacetanilide at 20-40 g/m² was effective against ticks.[2] It was also found to repel 90% of certain tick larvae.[2]
The exact mechanism of its repellent action is not fully elucidated in the provided search results but is likely related to its interaction with the olfactory receptors of the target pests, creating an aversive response.
Safety and Toxicology
N-Butylacetanilide requires careful handling due to its potential health hazards. It is classified as causing severe skin burns and eye damage.[1][2] It is also considered harmful to aquatic life with long-lasting effects.[1]
Toxicological data indicates a moderate level of toxicity. The oral lethal dose in humans is estimated to be between 0.5 and 5 g/kg.[1] In mice, the oral LD50 is reported as 800 mg/kg.[2] A potential adverse effect is methemoglobinemia, a condition where there is an increased level of methemoglobin in the blood.[1]
Standard safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are essential when working with this compound. It should be stored in a well-ventilated, cool, and dry place, away from oxidants and acids.[2]
Conclusion
N-Butylacetanilide is a compound with a specific, yet important, application as an insect repellent. Its synthesis is straightforward, and its structure is readily characterized by standard analytical techniques. A thorough understanding of its chemical and toxicological properties is crucial for its safe and effective use. Further research into its mechanism of action could lead to the development of more potent and selective insect repellents.
References
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PubChem. Butylacetanilide | C12H17NO | CID 7051. National Center for Biotechnology Information. Available from: [Link]
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CAS Common Chemistry. Butylacetanilide. American Chemical Society. Available from: [Link]
